NVS-CECR2-1 is a potent and selective inhibitor of the bromodomain-containing protein known as CECR2 (cat eye syndrome chromosome region, candidate 2). This compound has garnered attention due to its high affinity for CECR2, with an inhibition constant (IC50) of approximately 47 nanomolar. CECR2 is implicated in various biological processes, including chromatin remodeling and DNA damage response, and is predominantly expressed in the nervous system. Its dysfunction has been associated with developmental disorders such as cat eye syndrome, which is characterized by a range of congenital anomalies including defects in the eye, heart, and skeletal system .
NVS-CECR2-1 acts as a potent and selective inhibitor of CECR2. Studies have shown that it binds to the CECR2 BRD domain with high affinity (IC50 = 47 nM, KD = 80 nM) and exhibits selectivity over other BRD targets []. This binding disrupts the interaction of CECR2 with chromatin, potentially affecting gene expression and other cellular processes regulated by CECR2 [].
NVS-CECR2-1 demonstrates exceptional potency and selectivity towards CECR2. Studies show it binds to the CECR2 bromodomain (BRD) with high affinity, exhibiting an Inhibitory Concentration 50 (IC50) of 47 nM and a Dissociation Constant (KD) of 80 nM [1]. This specific binding allows researchers to investigate CECR2's role in various cellular processes without interference from other bromodomains.
NVS-CECR2-1 exhibits cytotoxic activity, meaning it has the potential to kill cancer cells. Research has shown it can induce apoptosis, a form of programmed cell death, in various human cancer cell lines [2]. Specifically, studies observed strong cytotoxic activity against SW48 colon cancer cells with a submicromolar IC50 value [2]. This suggests NVS-CECR2-1 may be a valuable tool for understanding and potentially treating different cancers.
NVS-CECR2-1 primarily functions through its interaction with the bromodomain of CECR2, inhibiting its binding to chromatin. This inhibition leads to the displacement of CECR2 from chromatin, thereby affecting gene expression related to various cellular processes. The compound demonstrates a dose-dependent effect on chromatin binding, effectively dissociating CECR2 at concentrations ranging from 5 to 15 micromolar. This mechanism of action is critical for its cytotoxic effects on cancer cells .
NVS-CECR2-1 exhibits significant cytotoxic activity against various human cancer cell lines, particularly SW48 colon cancer cells. The half-maximal inhibitory concentration (IC50) observed is notably low, indicating a strong potential for inducing apoptosis in these cells. The compound's activity is attributed not only to its direct targeting of CECR2 but also through CECR2-independent pathways . Additionally, studies have shown that NVS-CECR2-1 can disrupt the NF-kappa-B signaling pathway, which plays a role in cancer metastasis and immune suppression .
The synthesis of NVS-CECR2-1 involves complex organic chemistry techniques that typically include multi-step reactions tailored to construct the specific molecular structure required for its activity against CECR2. While specific synthetic pathways are not detailed in the available literature, compounds of this nature are often synthesized through methods such as:
NVS-CECR2-1 has potential applications in cancer research and therapy due to its ability to inhibit tumor growth and metastasis by targeting CECR2. Its role in modulating gene expression associated with cancer progression makes it a candidate for further development as a therapeutic agent against various malignancies, particularly those exhibiting high levels of CECR2 expression .
Research indicates that NVS-CECR2-1 interacts specifically with the bromodomain of CECR2 without cross-reacting with other bromodomain-containing proteins. This specificity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Studies utilizing assays such as fluorescence recovery after photobleaching (FRAP) and NanoBRET have demonstrated the compound's ability to displace CECR2 from histone proteins in a dose-dependent manner .
NVS-CECR2-1 stands out among other bromodomain inhibitors due to its high selectivity for CECR2 and its unique mechanism of action. Below are some similar compounds:
Compound | Target | IC50 (nM) | Unique Features |
---|---|---|---|
GNE-886 | CECR2 | 50 | Developed by Genentech; similar mechanism |
PFI-3 | BRG1 | 1000 | Specific for BRG1 ATPase; does not affect CECR2 |
JQ1 | BET proteins | 30 | Inhibits BET family; broader target spectrum |
NVS-CECR2-1's ability to selectively inhibit CECR2 while showing minimal interaction with other bromodomains distinguishes it from these compounds, making it a promising candidate for targeted therapy in cancers where CECR2 plays a significant role .
The development of NVS-CECR2-1 followed established medicinal chemistry optimization principles for bromodomain inhibitors, building upon the foundational work in the field [12] [15]. The optimization strategy focused on achieving selective inhibition of CECR2 bromodomain while maintaining excellent selectivity over other bromodomain family members [1] [8]. The compound demonstrates remarkable selectivity, showing no cross-reactivity among 48 tested bromodomains and exhibiting minimal inhibition of protein kinases, proteases, and receptors [8].
The medicinal chemistry approach incorporated structure-based drug design principles, utilizing the known bromodomain binding pocket characteristics to optimize ligand-target interactions [15] [24]. The optimization process involved systematic exploration of different chemical scaffolds, with particular attention to the pyrimidin-4-amine core structure that forms the foundation of NVS-CECR2-1 [3] [24]. The incorporation of the indole moiety linked to a substituted piperidine ring system provided enhanced binding affinity and selectivity profile [15] [24].
Key optimization parameters included molecular weight considerations, lipophilicity balance, and metabolic stability profiles [19] [27]. The final compound maintains a molecular weight of 495.68 daltons with the molecular formula C27H37N5O2S, representing an optimal balance between potency and drug-like properties [1] [3]. The compound exhibits excellent solubility in dimethyl sulfoxide at concentrations up to 100 millimolar, facilitating its use in biological assays [1].
While specific details of the solid-phase synthesis protocols for NVS-CECR2-1 are not extensively documented in the public literature, the compound can be synthesized using established solid-phase methodologies commonly employed for complex heterocyclic systems [18] [20]. The synthesis likely involves multiple coupling reactions utilizing solid-phase supports to facilitate purification and isolation of intermediates [18] [20].
The synthetic approach would typically involve the initial attachment of the pyrimidine core to a suitable resin, followed by sequential coupling reactions to introduce the indole and piperidine components [18] [20]. Solid-phase synthesis offers significant advantages for this complex molecule, including simplified purification procedures and reduced solvent consumption compared to traditional solution-phase methods [18] [20].
The use of automated solid-phase synthesizers would enable parallel synthesis of structural analogs, facilitating rapid structure-activity relationship studies during the optimization process [18] [20]. The final cleavage from the solid support would yield the target compound with high purity, minimizing the need for extensive purification procedures [18] [20].
Comprehensive structure-activity relationship studies have been conducted to understand the binding requirements for CECR2 bromodomain inhibition [15] [24]. These investigations revealed critical structural features necessary for maintaining potent and selective inhibition of the target protein [15] [24].
The cyclopropyl group attached to the pyrimidine ring plays a crucial role in binding affinity, with modifications to this position resulting in significant changes in potency [15] [24]. The propylsulfonyl substituent at the 2-position of the pyrimidine ring contributes to both binding affinity and selectivity over related bromodomain targets [15] [24].
Structural Feature | Impact on Activity | Selectivity Profile |
---|---|---|
Cyclopropyl group | Essential for potency | Maintains CECR2 selectivity |
Propylsulfonyl moiety | High binding affinity | Enhanced selectivity over bromodomain panel |
Indole system | Critical for target engagement | Required for cellular activity |
Tetramethylpiperidine | Optimizes pharmacokinetic properties | Reduces off-target binding |
The indole ring system connected to the tetramethylpiperidine scaffold represents a key pharmacophore for CECR2 bromodomain recognition [24] [15]. Modifications to the indole substitution pattern or replacement with alternative heterocyclic systems resulted in substantial loss of activity [24] [15]. The tetramethylpiperidine moiety contributes to the compound's cellular permeability and metabolic stability while maintaining the required binding orientation within the CECR2 bromodomain pocket [24] [15].
Detailed molecular docking studies have provided insights into the binding mode of NVS-CECR2-1 within the CECR2 bromodomain [9] [22]. The compound forms key hydrogen bonding interactions with conserved residues in the acetyl-lysine binding pocket while establishing hydrophobic contacts that contribute to binding specificity [9] [22]. These structural insights have informed subsequent optimization efforts and provided a framework for designing next-generation CECR2 inhibitors [9] [22].
The scale-up synthesis of NVS-CECR2-1 presents several process chemistry challenges common to complex heterocyclic compounds [35] [37]. The multi-step synthetic route requires careful optimization of reaction conditions to ensure reproducible yields and product quality at larger scales [35] [37].
Critical scale-up considerations include the management of exothermic coupling reactions, particularly those involving the formation of the pyrimidine-indole linkage [35] [37]. Temperature control becomes increasingly important at larger scales to prevent thermal decomposition and maintain reaction selectivity [35] [37]. The use of continuous flow chemistry techniques may offer advantages for certain transformations, providing better heat transfer and reaction control compared to traditional batch processes [35] [37].
Solvent selection represents another significant challenge, as the compound requires polar aprotic solvents for optimal reaction conditions [35] [37]. The environmental and economic impact of solvent usage necessitates careful consideration of solvent recovery and recycling protocols [35] [37]. Alternative green chemistry approaches, including the use of more environmentally friendly solvents and catalytic systems, have been explored to address these concerns [35] [37].
Purification strategies at scale require adaptation from laboratory-scale chromatographic methods to more economically viable approaches [35] [37]. Crystallization-based purification methods have been developed to achieve the required purity specifications while minimizing the use of expensive chromatographic resins [35] [37]. The development of suitable crystallization conditions for NVS-CECR2-1 required extensive screening of solvents and crystallization parameters to identify reproducible protocols [35] [37].
Quality control measures for large-scale production include implementation of in-process monitoring techniques to ensure consistent product quality [35] [37]. Analytical method development has focused on robust chromatographic procedures capable of detecting and quantifying potential impurities arising from the multi-step synthesis [35] [37]. The stability profile of NVS-CECR2-1 under various storage conditions has been extensively characterized to establish appropriate handling and storage protocols for commercial applications [35] [37].